4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, also known as CP-526, 572, is a novel and potent compound that has shown promising results in scientific research. This compound belongs to the diazepan family and has been extensively studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The exact mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, 572 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for inhibitory neurotransmission in the brain, and its modulation by this compound, 572 results in increased inhibitory neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound, 572 has been shown to have various biochemical and physiological effects. It increases the binding affinity of GABA-A receptors for GABA, leading to increased inhibitory neurotransmission. It also increases the amplitude and duration of GABA-A receptor-mediated currents, resulting in increased inhibitory neurotransmission. In addition, this compound, 572 has been shown to increase the expression of GABA-A receptors in the brain, leading to increased inhibitory neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, 572 has several advantages for lab experiments. It is a potent and selective compound that has been extensively studied, making it a valuable tool for research. It has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, this compound, 572 has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis method, making it difficult and time-consuming to produce. In addition, its mechanism of action is not fully understood, making it challenging to study its effects in detail.
Zukünftige Richtungen
There are several future directions for 4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, 572 research. One direction is to further investigate its therapeutic potential in various diseases, such as Alzheimer's disease, schizophrenia, and anxiety disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on the brain. Additionally, future research could focus on developing more efficient synthesis methods for this compound, 572 to make it more accessible for research and drug development.
Synthesemethoden
The synthesis of 4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, 572 involves a multi-step process that starts with the reaction of 3-isopropyl-1,4-diazepan-5-one with pyridin-3-ol in the presence of a base. The resulting product is then reacted with cyclopropylmethyl bromide in the presence of a base to obtain the final product. This synthesis method has been optimized to produce high yields of pure this compound, 572.
Wissenschaftliche Forschungsanwendungen
4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, 572 has been extensively studied for its potential as a therapeutic agent in various diseases such as Alzheimer's disease, schizophrenia, and anxiety disorders. In Alzheimer's disease, this compound, 572 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In schizophrenia, this compound, 572 has been shown to reduce the positive symptoms of the disease such as hallucinations and delusions. In anxiety disorders, this compound, 572 has been shown to reduce anxiety-like behavior in animal models.
Eigenschaften
IUPAC Name |
4-(cyclopropylmethyl)-3-propan-2-yl-1-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(2)17-12-21(9-7-18(23)22(17)11-15-5-6-15)19(24)13-25-16-4-3-8-20-10-16/h3-4,8,10,14-15,17H,5-7,9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVXIMVHGRHVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.